(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane backbone with two amine groups. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in a solvent like ethanol at room temperature. Another method involves the reductive amination of 2-methoxyacetophenone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like iodosylbenzene in dichloromethane at 0°C.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include imines, oximes, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(Naphthalen-2-yl)ethanol
- N’-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N’-(2-pyrimidinyl)ethane-1,2-diamine
Uniqueness
(1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both methoxy and amine functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-(2-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,10-11H2,1H3/t8-/m1/s1 |
InChI Key |
XUBNIEXLYZKEQM-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CN)N |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N |
Origin of Product |
United States |
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